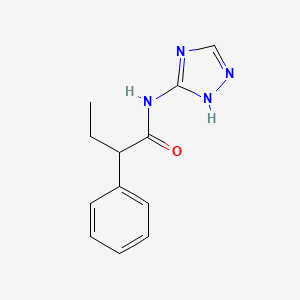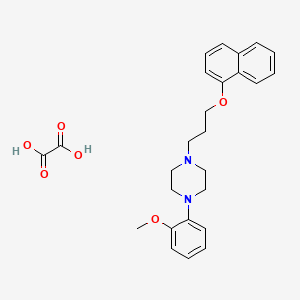![molecular formula C15H16N2O4S B4006352 2-{4-[(benzylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4006352.png)
2-{4-[(benzylsulfonyl)amino]phenoxy}acetamide
Vue d'ensemble
Description
2-{4-[(benzylsulfonyl)amino]phenoxy}acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzylsulfonyl group attached to an amino group, which is further connected to a phenoxyacetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(benzylsulfonyl)amino]phenoxy}acetamide typically involves the following steps:
Formation of the Benzylsulfonyl Chloride: Benzylsulfonyl chloride is prepared by reacting benzyl chloride with sulfuryl chloride in the presence of a catalyst such as aluminum chloride.
Amination Reaction: The benzylsulfonyl chloride is then reacted with 4-aminophenol to form 4-[(benzylsulfonyl)amino]phenol.
Etherification: The 4-[(benzylsulfonyl)amino]phenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-{4-[(benzylsulfonyl)amino]phenoxy}acetic acid.
Amidation: Finally, the 2-{4-[(benzylsulfonyl)amino]phenoxy}acetic acid is converted to this compound by reacting it with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(benzylsulfonyl)amino]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxyacetamides.
Applications De Recherche Scientifique
2-{4-[(benzylsulfonyl)amino]phenoxy}acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{4-[(benzylsulfonyl)amino]phenoxy}acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{4-[(benzenesulfonyl)amino]phenoxy}acetamide
- 2-{4-[(methylsulfonyl)amino]phenoxy}acetamide
- 2-{4-[(ethylsulfonyl)amino]phenoxy}acetamide
Uniqueness
2-{4-[(benzylsulfonyl)amino]phenoxy}acetamide is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives. This uniqueness makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-[4-(benzylsulfonylamino)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c16-15(18)10-21-14-8-6-13(7-9-14)17-22(19,20)11-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGHSBUZEZUOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(3,4-Dichlorophenoxy)butyl]imidazole;oxalic acid](/img/structure/B4006274.png)

![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperidine oxalate](/img/structure/B4006285.png)
![2-{[5-(2-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B4006291.png)
![1-[2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4006296.png)
![oxalic acid;N'-[3-(2-phenylphenoxy)propyl]ethane-1,2-diamine](/img/structure/B4006302.png)
![methyl 4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4006309.png)
amine oxalate](/img/structure/B4006329.png)
![Oxalic acid;1-[3-(2-phenylphenoxy)propyl]imidazole](/img/structure/B4006342.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4006350.png)
![4-[3-(4-Tert-butyl-2-methylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4006370.png)
![8-[(4-butylphenyl)sulfonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4006381.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-furylmethyl)acetamide](/img/structure/B4006386.png)
